Sequence-Level Differentiation from Canonical Brevinin-1E Confers Altered Hydrophobic Profile
Brevinin-1E-OG4 possesses two non-conservative amino acid substitutions relative to the canonical Brevinin-1E peptide from Rana esculenta. At position 4, leucine is replaced by phenylalanine (Leu4→Phe4), increasing local hydrophobicity; at position 16, isoleucine is replaced by leucine (Ile16→Leu16) [1]. These modifications occur within the N-terminal hydrophobic domain and the proline-hinged central region, respectively—loci previously demonstrated to modulate hemolytic activity in Brevinin-1E structure-activity studies [2].
| Evidence Dimension | Primary sequence variation at functional domains |
|---|---|
| Target Compound Data | Sequence: FLPFLAGLAANFLPKLFCKITRKC (Leu4→Phe; Ile16→Leu) |
| Comparator Or Baseline | Brevinin-1E (canonical): FLPLLAGLAANFLPKIFCKITRKC |
| Quantified Difference | Two amino acid substitutions altering hydrophobic character at N-terminus and central hinge |
| Conditions | Sequence alignment; functional domain mapping based on Kwon et al. 1998 structural characterization |
Why This Matters
Procurement decisions for structure-activity relationship studies require exact sequence verification, as single-residue substitutions in brevinin peptides alter therapeutic index via differential hemolytic thresholds.
- [1] DRAMP01906: Brevinin-1E-OG4 sequence FLPFLAGLAANFLPKLFCKITRKC; TargetMol: Brevinin-1E sequence FLPLLAGLAANFLPKIFCKITRKC. View Source
- [2] Kwon MY, Hong SY, Lee KH. Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. Biochim Biophys Acta. 1998 Sep 8;1387(1-2):239-248. DOI: 10.1016/s0167-4838(98)00123-x. View Source
